molecular formula C7H10O B14387780 2-Methylhex-1-en-5-yn-3-ol CAS No. 88376-85-6

2-Methylhex-1-en-5-yn-3-ol

Cat. No.: B14387780
CAS No.: 88376-85-6
M. Wt: 110.15 g/mol
InChI Key: XGEZBKXOWDBKEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhex-1-en-5-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with isobutylene in the presence of a strong acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the triple bond of propargyl alcohol reacts with the isobutylene to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and pressures, as well as the use of specific catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-1-en-5-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylhex-1-en-5-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methylhex-1-en-5-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in π-π interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylhex-5-en-3-yn-2-ol
  • 2-Methylhept-6-en-3-yn-2-ol
  • 2-Methylhex-5-en-3-yn-2-ol

Uniqueness

2-Methylhex-1-en-5-yn-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a hydroxyl group and a triple bond within a relatively small molecule makes it particularly versatile in chemical syntheses .

Properties

CAS No.

88376-85-6

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2-methylhex-1-en-5-yn-3-ol

InChI

InChI=1S/C7H10O/c1-4-5-7(8)6(2)3/h1,7-8H,2,5H2,3H3

InChI Key

XGEZBKXOWDBKEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC#C)O

Origin of Product

United States

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